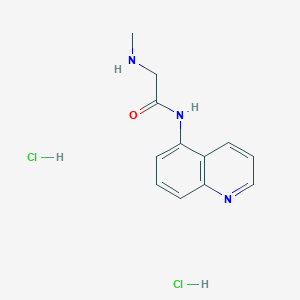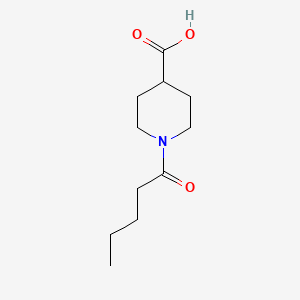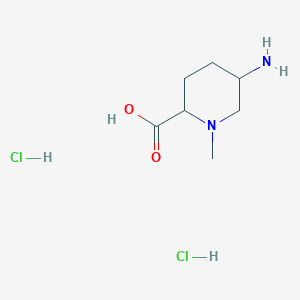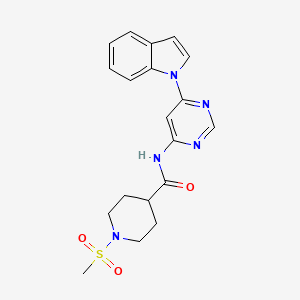
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol” often contain a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a trifluoromethyl group. These groups are frequently used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable phenol precursor with a boronic ester. The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of these compounds is often characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The boronic ester group in these compounds can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group is generally considered to be inert under typical reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, solubility, and stability, can be influenced by the presence of the boronic ester and trifluoromethyl groups .Scientific Research Applications
Synthesis and Structural Characterization
- Crystal Structure and Vibrational Properties : Wu et al. (2021) studied the synthesis and crystal structure of compounds similar to the one , providing insights into their structural and vibrational properties using spectroscopy and X-ray diffraction. These findings are critical for understanding the molecular configuration and potential applications of such compounds (Wu, Chen, Chen, & Zhou, 2021).
- Characterization and DFT Studies : In a similar vein, Liao et al. (2022) focused on the synthesis and characterization of related compounds, utilizing Density Functional Theory (DFT) for molecular structure calculations. This research enhances our understanding of the physicochemical properties of such compounds (Liao, Liu, Wang, & Zhou, 2022).
Applications in Polymer Synthesis and Nanotechnology
- Polyfluorene Derivatives : Fischer et al. (2013) explored the creation of nanoparticles from polyfluorene building blocks, which included derivatives of the compound . This research demonstrates potential applications in creating materials with specific photophysical properties (Fischer, Baier, & Mecking, 2013).
- Conjugated Polymers for Fluorescence : Zhu et al. (2007) synthesized conjugated polymers using the compound, highlighting its role in producing materials with luminescent properties. This has implications in fields such as optoelectronics and sensor technology (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Molecular Sensing and Detection
- Fluorescence Probes for H2O2 Detection : Lampard et al. (2018) developed boronate ester fluorescence probes using derivatives of the compound for detecting hydrogen peroxide. This research is significant for developing sensitive and selective chemical sensors (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Chemical Reactions and Intermediates
- Chemical Synthesis and Reactions : Various studies like those by Granata & Argyropoulos (1995) and Spencer et al. (2002) have investigated the use of compounds similar to the one in chemical reactions, emphasizing their role as intermediates or reagents in organic synthesis. These studies contribute to our understanding of reaction mechanisms and synthesis pathways (Granata & Argyropoulos, 1995), (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, Deadman, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYWSJOSUEADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)
![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2464751.png)




![8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2464760.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2464761.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2464764.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate](/img/structure/B2464765.png)

![1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2464769.png)